NPD-039
Description
Contextualization within Neglected Tropical Diseases (NTD) Research
Neglected Tropical Diseases encompass a diverse group of communicable diseases that prevail in tropical and subtropical conditions in 149 countries and affect more than one billion people, primarily in impoverished communities. nih.govwho.intwho.int Human African Trypanosomiasis, or sleeping sickness, caused by the Trypanosoma brucei parasite, is one such NTD that remains a target for new drug development due to limitations in existing treatments and the potential for drug resistance. frontiersin.orgresearchgate.net Research into compounds like NPD-039 is situated within this critical need for novel therapies against the causative agents of these diseases. researchgate.net
Origins and Initial Characterization within Drug Discovery Programs
The study of this compound stems from structured drug discovery programs aimed at identifying compounds that can selectively target essential biological pathways in parasites. Its initial characterization involved evaluating its biochemical activity against specific parasitic enzymes and its effects on parasite viability in vitro.
This compound was identified as part of a series of 4a,5,8,8a-tetrahydrophthalazinones investigated for their inhibitory properties. nih.govnih.gov This chemical scaffold was initially explored in the context of inhibiting human phosphodiesterase 4 (hPDE4). frontiersin.orgresearchgate.net Through subsequent research and repurposing efforts, derivatives of this scaffold, including this compound, were found to exhibit inhibitory activity against a phosphodiesterase enzyme in Trypanosoma brucei. frontiersin.orgresearchgate.netacs.org The identification of this compound as a lead compound was based on its promising activity against the target enzyme and its initial effects observed in parasite cultures. nih.govnih.gov
This compound plays a role in the academic research of phosphodiesterase inhibition as a tool compound and a subject of structural studies. It functions as an inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), an enzyme that has been validated as a potential drug target for HAT. nih.govnih.govacs.orgmedkoo.comtargetmol.comresearchgate.net Research involving this compound has focused on understanding its interaction with TbrPDEB1, particularly how it binds to a specific parasite-unique region known as the "P-pocket" within the enzyme's active site. nih.govfrontiersin.orgnih.govacs.orgresearchgate.netnih.gov This selective binding mechanism contributes to the compound's differential activity between the parasite enzyme and human PDEs. frontiersin.orgnih.gov
Detailed research findings on this compound's inhibitory activity and antiparasitic effects have been reported. This compound has demonstrated potent inhibition of TbrPDEB1 at nanomolar concentrations. nih.govnih.govacs.org Furthermore, it has shown selectivity over human PDE4, an important consideration in drug design to avoid potential off-target effects. frontiersin.orgnih.gov In vitro studies have also evaluated its efficacy against Trypanosoma brucei parasites. nih.govfrontiersin.orgnih.govacs.orgnih.govuantwerpen.be
The following table summarizes key research findings regarding this compound's activity:
| Target | Assay Type | Value (Kᵢ or IC₅₀) | Concentration Unit | Reference |
| TbrPDEB1 | Enzyme Inhibition | 100 | nM | nih.govnih.govacs.org |
| hPDE4 | Enzyme Inhibition | 1.9 | μM | frontiersin.orgnih.gov |
| T. brucei | In vitro Efficacy | 6.3 or 6.7 | μM | nih.govfrontiersin.orgnih.govacs.orgnih.govuantwerpen.be |
Note: An interactive version of this table would allow sorting and filtering of data based on target, assay type, and value.
Structural studies, including the co-crystallization of this compound with TbrPDEB1 (PDB: 5L8C), have provided valuable insights into the molecular basis of its inhibitory activity and selectivity. frontiersin.orgresearchgate.netnih.govuantwerpen.be This structural information has been utilized in subsequent structure-based drug design efforts aimed at developing improved inhibitors targeting TbrPDEB1. frontiersin.orgresearchgate.netnih.govuantwerpen.be Despite its initial promise as a potent TbrPDEB1 inhibitor and its in vitro activity against the parasite, the development of this compound itself as a trypanocidal agent was reportedly halted due to its reduced efficacy against T. bruceiin vitro compared to its enzyme inhibition potency. frontiersin.orgnih.govuantwerpen.be Nonetheless, research on this compound has contributed significantly to the understanding of TbrPDEB1 as a drug target and has informed the design of newer compounds. frontiersin.orgresearchgate.netnih.govuantwerpen.be
Properties
CAS No. |
2229043-40-5 |
|---|---|
Molecular Formula |
C27H30N4O4 |
Molecular Weight |
474.56 |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-isopropyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-16(2)31-27(34)21-7-5-4-6-20(21)25(30-31)19-12-13-23(35-3)22(14-19)17-8-10-18(11-9-17)26(33)29-15-24(28)32/h4-5,8-14,16,20-21H,6-7,15H2,1-3H3,(H2,28,32)(H,29,33)/t20-,21+/m1/s1 |
InChI Key |
STNWAGAHKRPYDJ-RTWAWAEBSA-N |
SMILES |
CC(C)N(C([C@@]1([H])CC=CC[C@@]21[H])=O)N=C2C(C=C3C4=CC=C(C(NCC(N)=O)=O)C=C4)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD039; NPD 039; NPD-039 |
Origin of Product |
United States |
Molecular Target Elucidation and Validation
Investigation of Cyclic Nucleotide Phosphodiesterases as Therapeutic Targets
Cyclic nucleotide phosphodiesterases are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers involved in numerous cellular processes. In Trypanosoma brucei, these enzymes play vital roles in regulating processes essential for parasite survival and virulence. Genetic studies, such as those utilizing inducible siRNA, have demonstrated that inhibiting specific T. brucei PDEs can block parasite proliferation and eliminate parasitemia in infected models, thereby validating them as potential drug targets nih.govfrontiersin.org.
Focus on Parasitic Phosphodiesterase B1 (TbrPDEB1) from Trypanosoma brucei
Among the Trypanosoma brucei PDEs, TbrPDEB1 has been specifically identified and validated as a drug target for HAT frontiersin.orgacs.orgnih.govresearchgate.netnih.gov. Research has shown that inhibition of TbrPDEB1 can lead to an increase in intracellular cAMP levels in the parasite, resulting in severe disruption of cellular organization and ultimately parasite death acs.orgnih.gov. This enzymatic activity and its essential role in parasite viability underscore TbrPDEB1's potential as a target for therapeutic intervention.
Comparative Analysis with Human Phosphodiesterase Orthologs (e.g., hPDE4) for Selectivity
A critical aspect of targeting parasitic enzymes is achieving selectivity over their human orthologs to minimize off-target effects. Human phosphodiesterase 4 (hPDE4) is a particularly relevant ortholog for comparison, as some inhibitors initially developed for hPDE4 have shown activity against TbrPDEB1 nih.govfrontiersin.org. However, potent inhibition of hPDE4 can lead to undesirable side effects in humans researchgate.net.
NPD-039 has been characterized for its inhibitory potency against both TbrPDEB1 and human PDE4. Studies indicate that this compound is a potent inhibitor of TbrPDEB1 with a reported Ki value of 0.1 µM (100 nM) nih.govfrontiersin.orgresearchgate.netnih.gov. Importantly, this compound demonstrates selectivity over hPDE4, with a reported Ki value of 1.9 µM for hPDE4, representing more than 10-fold selectivity for the parasitic enzyme nih.govfrontiersin.orgresearchgate.net. Achieving such selectivity over human PDEs, particularly hPDE4, has been a significant challenge in the development of TbrPDEB1 inhibitors nih.govresearchgate.neteuropa.eu.
Table 1: Inhibitory Potency of this compound against TbrPDEB1 and hPDE4
| Enzyme | Ki (µM) | Selectivity Ratio (hPDE4/TbrPDEB1) |
| TbrPDEB1 | 0.1 | - |
| hPDE4 | 1.9 | >10 |
Data compiled from sources nih.govfrontiersin.orgresearchgate.net.
Structural Biology Approaches to Target-Compound Interactions
Understanding the molecular basis of the interaction between this compound and its target, TbrPDEB1, is crucial for validating the target and guiding the design of improved inhibitors. Structural biology techniques, particularly X-ray crystallography, have provided detailed insights into how this compound binds to TbrPDEB1.
Identification of Specific Binding Pockets and Interaction Fingerprints
The co-crystal structure (PDB: 5L8C) of this compound bound to TbrPDEB1 has been instrumental in identifying the specific binding pockets occupied by the inhibitor and the key interactions involved nih.govfrontiersin.orgresearchgate.net. Analysis shows that this compound binds within the substrate-binding pocket of TbrPDEB1 nih.gov.
A significant finding from the structural analysis is that the glycinamide (B1583983) tail of this compound occupies a unique parasite-specific cavity near the ligand-binding region, known as the P-pocket nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. This P-pocket is present in TbrPDEB1 and other related parasite PDEs but is notably absent in human PDEs, including hPDE4 nih.govresearchgate.neteuropa.eu. The ability of this compound to engage with this parasite-specific pocket is a key factor contributing to its selectivity over human orthologs nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.neteuropa.eu.
Furthermore, the biphenyl (B1667301) linker of this compound occupies the hydrophobic clamp region within the binding site nih.gov. The molecule also forms interactions with conserved residues, such as a bond to the invariant Gln874 nih.gov. The specific way this compound interacts within these pockets creates a unique interaction fingerprint, which has been used in structure-based virtual screening studies to identify other potential inhibitors with similar binding modes nih.govfrontiersin.org.
Table 2: Key Binding Site Features and this compound Interactions in TbrPDEB1 (PDB: 5L8C)
| Binding Site Feature | This compound Moiety Occupying Feature | Key Interactions Mentioned | Significance |
| Substrate-binding pocket | Entire molecule | - | Primary binding region |
| P-pocket | Glycinamide tail | - | Parasite-specific, contributes to selectivity |
| Hydrophobic clamp | Biphenyl linker | - | Conserved region interaction |
| Conserved Residue | - | Gln874 | Hydrogen bond or similar interaction with conserved residue nih.gov |
Based on analysis of the co-crystal structure (PDB: 5L8C) as described in sources nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net.
The elucidation of the binding mode of this compound, particularly its interaction with the parasite-specific P-pocket, provides strong structural validation for targeting TbrPDEB1 and highlights a strategy for achieving selectivity against Trypanosoma brucei.
Mechanism of Action Research
Enzymatic Inhibition Kinetics and Molecular Studies
Investigations have identified NPD-039 as a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). bidd.groupnih.govnih.gov Enzymatic studies have determined a Kᵢ value of 100 nM for this compound against TbrPDEB1. bidd.groupnih.gov While this compound also showed potent inhibition of human PDE4 (hPDE4) subtypes with sub-nanomolar activity in some assays, research indicates that its potent activity against Giardia lamblia is not mediated by PDE inhibition. ste-mart.com
Substrate Binding and Catalytic Modulation
As a TbrPDEB1 inhibitor, this compound interacts with the enzyme to modulate its catalytic activity. The co-crystal structure of this compound in complex with TbrPDEB1 (PDB: 5L8C) has been determined, providing a structural basis for understanding these interactions. ste-mart.com This structural information is critical for elucidating how this compound binds to the enzyme and influences its ability to hydrolyze its substrate, cyclic AMP (cAMP). While detailed kinetic analyses specifically for this compound's effect on TbrPDEB1 substrate binding and catalytic rate constants (beyond Kᵢ) were not extensively detailed in the available information, the observed inhibition indicates a direct impact on the enzyme's function. Studies on related compounds have shown that structural variations can lead to differential activity against parasite and human PDEs, highlighting the potential for selective catalytic modulation.
Allosteric or Orthosteric Binding Site Characterization
The co-crystal structure of this compound with TbrPDEB1 (PDB: 5L8C) is the primary source for characterizing the binding site. ste-mart.com Phosphodiesterase inhibitors typically bind to the active site where cyclic nucleotides would normally bind, suggesting an orthosteric mode of inhibition. However, the available information also mentions that a flexible tail in related compounds interacted with a region outside the catalytic site, hinting at potential interactions that could influence enzyme activity through means beyond simple active site blocking, possibly involving elements of allosteric modulation or interactions extending from the orthosteric site. Further detailed analysis of the 5L8C structure is required for a definitive characterization of this compound's binding as purely orthosteric or involving allosteric components.
Here is a summary of key enzymatic inhibition data for this compound and a related compound:
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Antiparasitic Activity (IC₅₀) | Parasite Species |
| This compound | TbrPDEB1 | 100 nM bidd.groupnih.gov | 6.7 µM bidd.groupnih.gov | Trypanosoma brucei |
| This compound | N/A | N/A | Sub-nanomolar ste-mart.com | Giardia lamblia |
| NPD-008 | TbrPDEB1 | 100 nM bidd.groupnih.gov | 5.5 µM bidd.groupnih.gov | Trypanosoma brucei |
Cellular Pathway Perturbations Induced by this compound
Beyond direct enzymatic inhibition, this compound induces perturbations in cellular pathways within parasitic organisms, contributing to its observed efficacy. These effects are particularly evident in the disruption of signaling cascades and the induction of cellular stress.
Investigation of Downstream Signaling Cascades
Inhibition of TbrPDEB1 by compounds like this compound leads to an increase in intracellular cyclic AMP (cAMP) levels in Trypanosoma brucei. bidd.groupnih.gov Elevated cAMP levels in these parasites are associated with severe disruption of cellular organization and ultimately lead to cell death. nih.gov This demonstrates that this compound perturbs the essential cAMP-mediated signaling pathway downstream of TbrPDEB1, validating this enzyme as a therapeutic target in trypanosomiasis. nih.gov
Role of Specific Chemical Moieties (e.g., Nitro Group) in Activity beyond PDE Inhibition
A critical finding in the research on this compound and its analogues is that the potent anti-Giardia lamblia activity is primarily attributed to the presence of the nitro group, rather than PDE inhibition. ste-mart.com This indicates a mechanism of action for the nitro group that is distinct from its effects on phosphodiesterases, particularly in G. lamblia. This suggests the nitro group undergoes a transformation or interaction within the parasite that is crucial for its efficacy in this species.
Exploration of Nitrosative Stress Mechanisms in Parasitic Cells
The design strategy incorporating a nitroimidazole scaffold with PDE inhibitor elements aimed to generate nitrosative stress in parasitic cells. ste-mart.combidd.group The observation that the nitro group is essential for the potent anti-Giardia lamblia activity strongly supports its involvement in inducing nitrosative stress. ste-mart.com Nitro compounds can be activated by specific nitroreductase enzymes present in parasites, leading to the formation of reactive nitrogen species. nih.gov These reactive species can cause damage to vital cellular components, leading to cellular dysfunction and death through nitrosative stress. In trypanosomes, a type I nitroreductase has been implicated in the activation of nitro drugs. nih.gov This enzymatic activation likely plays a key role in the nitro group-dependent antiparasitic activity of this compound, particularly in G. lamblia where it appears to be the dominant mechanism. ste-mart.com
Structure Activity Relationship Sar and Structure Guided Design Studies
Rational Design and Chemical Space Exploration
Rational design played a crucial role in identifying and optimizing NPD-039. This involved leveraging structural information of the target enzyme to guide the selection and design of potential inhibitors. nih.govfrontiersin.orguantwerpen.benih.govresearchgate.netresearchgate.netresearchgate.net
Virtual Screening Methodologies (e.g., PLANTS, ROCS/PLANTS Protocols)
Structure-based virtual screening campaigns were integral to the discovery process. The co-crystal structure of this compound bound to TbrPDEB1 (PDB: 5L8C) served as a basis for these efforts. nih.govfrontiersin.orguantwerpen.beresearchgate.netresearchgate.netresearchgate.net Virtual screening was performed using methodologies such as PLANTS, often coupled with scoring based on the similarity of interaction fingerprints (IFP) compared to this compound's binding mode. nih.govfrontiersin.orguantwerpen.be A high IFP similarity was considered indicative of a similar binding mode and a potentially higher affinity. nih.govfrontiersin.orguantwerpen.be Another approach involved using ROCS (Rapid Overlay of Chemical Structures) to compare compounds to this compound's binding pose, followed by docking with PLANTS for selected compounds. nih.govfrontiersin.orguantwerpen.be These computational methods allowed for the exploration of a large chemical space to identify potential hits. nih.govfrontiersin.orguantwerpen.beresearchgate.netresearchgate.net
Combinatorial Library Design and Synthesis Strategies
Based on initial findings and the structural understanding of the target, combinatorial libraries were designed and synthesized. A library comprising nearly 5,000 compounds was designed by combining a tetrahydrophthalazinone core scaffold with commercially available heteroaryl chlorides. nih.govfrontiersin.orguantwerpen.beresearchgate.netresearchgate.net The MOE Combinatorial Library module was utilized for the design process. nih.govresearchgate.net Synthesis strategies involved reactions such as nucleophilic aromatic substitution to attach the heteroaromatic moieties to the core structure. nih.govresearchgate.net
Elucidation of Key Pharmacophoric Features
Understanding the key structural features of this compound and related molecules responsible for their biological activity and selectivity was a central aspect of the SAR studies. nih.govfrontiersin.orguantwerpen.benih.govresearchgate.net
Impact of Core Scaffolds (e.g., Tetrahydrophthalazinone) on Biological Activity
The tetrahydrophthalazinone core scaffold is a fundamental structural element of this compound and the series of inhibitors it belongs to. nih.govfrontiersin.orguantwerpen.benih.govresearchgate.netresearchgate.netnih.gov This scaffold was initially explored based on compounds previously developed as human PDE4 inhibitors. uantwerpen.beresearchgate.net The introduction of a rigid biphenyl (B1667301) glycinamide (B1583983) moiety attached to the tetrahydrophthalazinone core in this compound was crucial for targeting a parasite-specific pocket (P-pocket) within the TbrPDEB1 enzyme, contributing to selectivity over human PDE4. nih.govfrontiersin.orguantwerpen.benih.gov
Influence of Substituents on Potency and Selectivity
The nature and position of substituents on the core scaffold significantly influence the potency and selectivity of these inhibitors. The glycinamide tail of this compound has been shown to occupy the P-pocket in the co-crystal structure with TbrPDEB1. nih.govfrontiersin.orguantwerpen.benih.gov Modifications aimed at exploring this interaction, such as introducing flexibility via a diaryl ether function, were investigated to potentially improve activity. nih.govresearchgate.net Docking studies indicated that flexible substituents could effectively occupy the P-pocket. nih.govfrontiersin.org The presence of an ether bond, for instance, was observed to cause a rotation of the anisole (B1667542) group within the core scaffold, influencing the binding pose. nih.govfrontiersin.org Studies on related series explored different linkers between the core scaffold and the amide tail group, leading to the identification of new inhibitors with improved activity against the parasite. researchgate.netacs.org Small structural changes were found to result in notable differences in potency against trypanosomal and human PDE subtypes, largely attributed to interactions with the parasite-specific P-pocket. researchgate.net
This compound itself exhibits high nanomolar potency against TbrPDEB1, with a reported Ki of 0.1 μM, and demonstrates more than 10-fold selectivity over human PDE4 (Ki = 1.9 μM). nih.govfrontiersin.orguantwerpen.benih.govacs.org It also showed antitrypanosomal effects with an IC50 of 6.7 μM. nih.govnih.govacs.org
Iterative Design-Make-Test-Analyze (DMTA) Cycle Application
The discovery and optimization of this compound and subsequent related compounds followed an iterative Design-Make-Test-Analyze (DMTA) cycle, a standard approach in small molecule drug discovery. researchgate.netmassbio.orgtorx-software.com This process involved cycles of designing new compounds based on structural insights and SAR data, synthesizing these molecules, testing their biological activity (potency and selectivity), and analyzing the results to inform the next round of design. nih.govmassbio.org Elucidating the crystal structures of inhibitor-bound complexes was a key analytical step that provided feedback for the rational design of subsequent iterations. nih.gov
Optimization Strategies for Enhanced Target Engagement
Optimization strategies based on this compound have aimed to enhance target engagement with TbrPDEB1. Structure-guided design, utilizing the co-crystal structure of this compound with TbrPDEB1, has been a key approach. nih.govresearchgate.netresearchgate.netfrontiersin.org
One strategy involved introducing flexibility into the molecular vector directed towards the P-pocket, specifically by using a diaryl ether function. nih.govfrontiersin.org Computer-aided drug design, including virtual screening and docking studies, was employed to identify potential compounds that could interact with the active site of TbrPDEB1 in a manner similar to this compound. nih.govresearchgate.netfrontiersin.org A combinatorial library of nearly 5,000 compounds was docked into the crystal structure of this compound (PDB: 5L8C) in TbrPDEB1, and compounds were scored based on the similarity of their interaction fingerprint (IFP) compared to this compound. nih.govfrontiersin.org A high IFP similarity suggested a similar binding mode and a higher probability of similar affinity. nih.govfrontiersin.org
Another parallel design strategy involved decorating the pyrimidyl group of a related scaffold with various amide functionalities to explore the directionality towards the P-pocket. nih.govfrontiersin.org
This compound itself demonstrated potent inhibition of TbrPDEB1 with a Kᵢ of 0.1 μM and showed more than 10-fold selectivity over human PDE4 (Kᵢ = 1.9 μM). nih.govnih.govacs.orgfrontiersin.orgacs.org This potency and selectivity were attributed to the compound's ability to address the parasite-specific P-pocket with its rigid biphenyl glycinamide tail. nih.govfrontiersin.org
Despite its potent enzyme inhibition, this compound showed reduced efficacy against T. brucei in vitro (IC₅₀ = 6.3 μM), which led to the halting of its development as a trypanocidal agent. nih.govfrontiersin.org This suggests that factors beyond enzyme inhibition, potentially related to cell penetration, influenced its cellular efficacy. acs.org
Data related to the inhibitory activity of this compound and a related compound, NPD-008, against TbrPDEB1 and T. brucei are summarized below:
| Compound | Target | Assay Type | Value (nM) | Reference |
| This compound | TbrPDEB1 | Kᵢ | 100 | nih.govnih.govacs.orgacs.org |
| This compound | T. brucei | IC₅₀ | 6300 | nih.govnih.govfrontiersin.orgacs.orgresearchgate.net |
| NPD-008 | TbrPDEB1 | Kᵢ | 100 | nih.govnih.govacs.orgacs.orgresearchgate.net |
| NPD-008 | T. brucei | IC₅₀ | 5500 | nih.govnih.govacs.orgresearchgate.net |
| This compound | hPDE4 | Kᵢ | 1900 | nih.govfrontiersin.org |
Modulation of Molecular Features for Research Purposes
The study of this compound and its interaction with TbrPDEB1 has provided valuable structure-activity relationship information for the design of future parasite-specific PDE inhibitors. nih.govresearchgate.net The co-crystal structure (PDB: 5L8C) serves as a template for structure-guided design efforts aimed at developing compounds with improved antitrypanosomal efficacy. nih.govresearchgate.netresearchgate.netfrontiersin.org
Modulating molecular features of scaffolds related to this compound has been explored to understand their impact on activity and properties. For instance, in studies involving the related 5-phenylpyrazolopyrimidinone scaffold (exemplified by NPD-2975), modifications at different positions were investigated to understand their effect on antitrypanosomal activity and physicochemical properties like cLogP and polar surface area. acs.org While this involved a different NPD compound (NPD-2975), the principle of systematically altering molecular features to probe SAR is applicable and demonstrates the research approach in this area. acs.org
The observation that this compound had potent enzyme inhibition but lower cellular efficacy highlighted the importance of considering factors such as cell penetration in the design of improved inhibitors. acs.org This underscores how the study of compounds like this compound, even with their limitations, informs the modulation of molecular features in subsequent research to address specific challenges in drug development.
The research findings indicate that targeting the parasite-specific P-pocket with appropriate molecular features is a valid strategy for achieving selective TbrPDEB1 inhibition. nih.goveuropa.eu Future research involves modulating the structural elements of compounds like this compound to optimize their interaction with this pocket and improve cellular uptake and efficacy against the parasite. europa.eu
Preclinical Biological Evaluation in Research Models
In Vitro Antiparasitic Efficacy Studies
In vitro studies have been conducted to determine the efficacy of NPD-039 against various protozoal parasites, which are causative agents of neglected tropical diseases. These evaluations provide crucial data on the direct impact of the compound on parasite viability and proliferation in a controlled laboratory environment.
Assessment against Protozoal Parasites (e.g., Giardia lamblia, Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum, Plasmodium falciparum)
This compound has been evaluated in vitro against a panel of protozoal parasites, including Giardia lamblia, Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. researchgate.net Research indicates that this compound, a biphenyl (B1667301) phthalazinone, was initially designed based on structural elements of phosphodiesterase inhibitors, a target proposed for Trypanosoma brucei and Giardia lamblia. researchgate.net
Studies have shown that this compound displays potent inhibitory activity against Trypanosoma brucei. acs.org However, despite its potency as a Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) inhibitor, this compound demonstrated reduced efficacy against T. brucei in vitro, which led to the halting of its development as a trypanocidal agent. acs.orgnih.gov
Interestingly, selective sub-nanomolar activity was obtained against Giardia lamblia. researchgate.net Evaluation against T. cruzi, L. infantum, and P. falciparum has also been performed as part of broader screening efforts for antiparasitic compounds. researchgate.net
Determination of Half-maximal Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process or the growth of an organism. IC50 values for this compound have been determined against several parasites.
This compound has been reported to have an IC50 value of 6.3 µM against Trypanosoma brucei in vitro. nih.gov Another study reported an IC50 of 6.7 ± 1.6 µM against T. brucei in a cytokinesis assay. acs.org This contrasts with its higher potency in inhibiting the TbrPDEB1 enzyme, where it showed a Ki of 0.1 µM (100 nM). acs.orgnih.gov
Selective sub-nanomolar activity has been observed against Giardia lamblia, with studies indicating that the presence of a nitro group is responsible for these low IC50 values. researchgate.net
While the search results confirm evaluation against T. cruzi, L. infantum, and P. falciparum, specific detailed IC50 values for this compound against these parasites were not consistently available in the provided snippets, beyond the general mention of evaluation within a panel. researchgate.net
The following table summarizes some of the reported in vitro efficacy data for this compound:
| Parasite Species | Assay Type | IC50 Value (µM) | Reference |
| Trypanosoma brucei | In vitro efficacy | 6.3 | nih.gov |
| Trypanosoma brucei | Cytokinesis assay | 6.7 ± 1.6 | acs.org |
| Giardia lamblia | In vitro efficacy | Sub-nanomolar | researchgate.net |
In Vitro Cell-Based Assays
Cell-based assays are critical for understanding how a compound interacts with both the parasite and the host cells, particularly for parasites that have intracellular life stages. These assays can provide insights into the compound's ability to penetrate cells and its potential for off-target effects.
Host Cell Interaction and Off-Target Cellular Effects in Research Settings
Assessing the interaction of a compound with host cells and identifying potential off-target cellular effects are crucial steps in preclinical evaluation. Cytotoxicity assays are commonly used for this purpose.
This compound and related compounds were evaluated for cytotoxicity on MRC-5 cells (human lung fibroblasts). researchgate.net This evaluation helps to determine the selectivity of the compound for the parasite over mammalian host cells. The criterion for activity in some antiparasitic screens includes a selectivity index (SI) of ≥4, comparing the cytotoxicity in host cells to the efficacy against the parasite. nih.gov
While specific cytotoxicity data (e.g., CC50 values) for this compound on MRC-5 cells were not explicitly provided in the snippets, the evaluation was conducted as part of the in vitro screening process to assess potential host cell toxicity. researchgate.net Research in this area aims to identify compounds that are selectively toxic to parasites while having minimal impact on host cells. nih.gov
Proof-of-Concept Studies in Animal Models (Mechanistic and Efficacy Research Context)
Animal models play a vital role in preclinical research to evaluate the efficacy of drug candidates in a living system and to investigate their mechanisms of action in a more complex environment. nih.govnih.gov These studies can provide proof-of-concept data before potential progression to clinical trials. aacrjournals.org
In the case of this compound, its development as a trypanocidal agent was halted, partly due to its reduced efficacy against T. brucei in vitro. acs.orgnih.gov Furthermore, derivative NPD-001, a related phenylpyridazinone and potent TbrPDEB1 inhibitor, was studied in an acute in vivo mouse disease model but showed no efficacy, which was attributed to low metabolic stability. researchgate.net While this compound itself is mentioned in the context of TbrPDEB1 inhibition and its crystal structure being used in virtual screening for related compounds intended for antiparasitic evaluation, direct detailed outcomes of proof-of-concept efficacy studies specifically for this compound in animal models were not found in the provided search results. nih.govresearchgate.net
However, the broader research context involves the use of animal models for studying neglected tropical diseases and evaluating potential therapies. For instance, mouse models are used for evaluating antimalarial efficacy and studying diseases like human African trypanosomiasis. researchgate.netasm.org The development of new approach methods (NAMs) is also discussed as a way to complement or potentially reduce the reliance on animal models in biomedical research. nih.gov
Evaluation of Compound Efficacy in Parasitic Disease Models (e.g., Trypanosomiasis)
Compound this compound has been evaluated for its preclinical biological activity, primarily focusing on its potential against parasitic diseases, particularly Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. Research has identified trypanosomal cyclic nucleotide phosphodiesterases (PDEs), specifically TbrPDEB1, as a validated drug target for HAT frontiersin.orgnih.govnih.govresearchgate.net. This compound was developed as an inhibitor targeting this enzyme frontiersin.orgnih.gov.
This compound, also referred to as compound 9 in some studies, demonstrated high nanomolar potency against TbrPDEB1, with a reported inhibition constant (Ki) of 0.1 µM frontiersin.orgnih.govnih.govresearchgate.netacs.org. This indicates a strong binding affinity for the target enzyme. Furthermore, this compound exhibited selectivity over human PDE4 (hPDE4), a related mammalian enzyme, with a Ki of 1.9 µM, representing more than 10-fold selectivity frontiersin.orgnih.govresearchgate.net. This selectivity is attributed to the compound's ability to interact with a parasite-specific pocket (P-pocket) in the substrate-binding site of TbrPDEB1, a feature absent in human PDE4 frontiersin.orgnih.govresearchgate.netacs.org.
Despite its potent inhibition of the isolated TbrPDEB1 enzyme, this compound showed reduced efficacy against Trypanosoma brucei in in vitro cellular assays frontiersin.orgnih.govuantwerpen.be. The half-maximal inhibitory concentration (IC50) against T. brucei in vitro was reported to be 6.3 µM frontiersin.orgnih.govuantwerpen.be and 6.7 ± 1.6 µM in another study nih.govacs.org. This indicates that a considerably higher concentration of the compound is required to inhibit parasite growth in a cellular context compared to inhibiting the isolated enzyme.
Other studies exploring PDE inhibitors for parasitic diseases have evaluated different compounds against various parasites, including Trypanosoma cruzi, Leishmania infantum, Giardia lamblia, and Plasmodium falciparum researchgate.netmdpi.comresearchgate.netnih.govmdpi.comnih.govplos.org. While this compound's primary evaluation detailed in the search results focuses on T. brucei, the broader context of PDE inhibition research encompasses these other parasites. However, specific detailed efficacy data for this compound against these other parasites were not prominently featured in the provided search results, with the focus remaining on its activity against TbrPDEB1 and T. brucei.
The in vitro data for this compound against TbrPDEB1 and T. brucei can be summarized as follows:
| Target/Organism | Assay Type | Value | Unit | Reference |
| TbrPDEB1 | Enzyme Ki | 0.1 | µM | frontiersin.orgnih.govnih.govresearchgate.netacs.org |
| hPDE4 | Enzyme Ki | 1.9 | µM | frontiersin.orgnih.govresearchgate.net |
| Trypanosoma brucei | Cellular IC50 | 6.3 | µM | frontiersin.orgnih.govuantwerpen.be |
| Trypanosoma brucei | Cellular IC50 | 6.7 ± 1.6 | µM | nih.govacs.org |
Correlating In Vitro Findings with In Vivo Research Outcomes
The correlation between in vitro findings (enzyme inhibition and cellular efficacy) and in vivo research outcomes is a critical step in drug development. In the case of this compound, the potent inhibition of the isolated TbrPDEB1 enzyme (in vitro biochemical assay) did not translate into similarly potent efficacy against T. brucei in the cellular assay (in vitro parasitological assay) frontiersin.orgnih.govuantwerpen.be.
The significant difference between the enzyme Ki (0.1 µM) and the cellular IC50 (6.3 - 6.7 µM) for this compound suggests potential factors limiting its efficacy in a living parasite cell. While potent at the molecular target level, the compound's ability to reach and maintain sufficient concentration within the parasite cell, its metabolic stability within the cellular environment, or potential off-target effects could contribute to the reduced cellular efficacy nih.govacs.org. One hypothesis for the lower antitrypanosomal activity despite sub-micromolar potency against TbrPDEB1 is reduced cell penetration properties nih.govacs.orgeuropa.eu.
Due to this observed reduced efficacy against T. brucei in vitro, the development of this compound as a trypanocidal compound was halted frontiersin.orgnih.govuantwerpen.be. This indicates that the in vitro cellular efficacy data for this compound were not deemed sufficient to warrant progression to in vivo research models. The lack of sufficient in vitro cellular potency is a key factor that can prevent a compound, even one with a promising molecular target profile, from advancing in the preclinical development pipeline.
The available information in the search results focuses on the in vitro evaluation of this compound and the decision to halt its development based on those findings. Therefore, there are no reported in vivo research outcomes specifically for this compound in the provided sources. The correlation, in this instance, is the lack of sufficient in vitro cellular efficacy that precluded progression to in vivo studies.
Research in this area continues to explore other PDE inhibitors and strategies to improve the translation of in vitro potency to in vivo efficacy for the treatment of trypanosomiasis and other neglected parasitic diseases nih.govresearchgate.netscielo.brresearchgate.netscielo.brnih.govacs.org. This involves not only identifying potent enzyme inhibitors but also optimizing their properties for better cellular uptake, metabolic stability, and favorable pharmacokinetic profiles necessary for in vivo activity.
Advanced Research and Future Directions
Exploration of Novel Scaffolds and Chemical Series Inspired by NPD-039
One notable direction has involved the exploration of diaryl ether substituted phthalazinones. This chemical series was identified through virtual screening campaigns and structure-guided design, using the co-crystal structure of this compound as a basis to probe the accessibility of various aromatic structures within the TbrPDEB1 active site. researchgate.netca.govcsic.es These efforts have aimed to introduce flexibility or modify interactions within the enzyme's P-pocket, which is a parasite-specific region in the substrate-binding site addressed by the glycinamide (B1583983) tail of this compound. researchgate.netca.gov
Beyond direct modifications of the tetrahydrophthalazinone scaffold, research in related areas of antiparasitic drug discovery has explored novel chemical structures potentially influenced by insights gained from studying PDE inhibitors like this compound. For instance, the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has been investigated, combining elements of phosphodiesterase inhibition with a nitroimidazole moiety to potentially induce nitrosative stress in parasites such as Giardia lamblia and Trypanosoma brucei. nih.gov Additionally, quinazoline (B50416) scaffolds have been explored as potential antischistosomal agents, with some derivatives demonstrating improved metabolic stability compared to related compounds like NPD-1246. nih.govufz.de These parallel investigations into diverse scaffolds highlight the ongoing effort to discover new antiparasitic agents, often building upon the knowledge generated from initial lead compounds and target validation efforts exemplified by studies on TbrPDEB1 inhibitors.
Development of Advanced Methodologies for Target Validation and Lead Optimization
Research involving this compound has benefited from and contributed to the development and application of advanced methodologies crucial for target validation and lead optimization in antiparasitic drug discovery. A key methodology employed has been structure-based drug design, heavily reliant on the availability of the co-crystal structure of this compound in complex with TbrPDEB1. researchgate.netca.govcsic.es This structural information provides atomic-level insights into the binding interactions, enabling rational design of modifications to the lead scaffold.
Virtual screening, utilizing computational techniques to evaluate large libraries of compounds against the target structure, has been instrumental in identifying novel chemical series like the diaryl ether substituted phthalazinones based on the this compound binding pose. researchgate.netca.govcsic.es This in silico approach accelerates the initial stages of lead identification by prioritizing compounds with a higher likelihood of binding to the target. sigmaaldrich.comnih.gov
In vitro pharmacological assays are fundamental to validating the activity of compounds against the target enzyme and the parasite. For this compound and its analogs, this has involved determining the half-maximal inhibitory concentration (IC50) against T. brucei parasites and the inhibition constant (Ki) for TbrPDEB1. researchgate.netca.govcsic.es Crucially, assessing selectivity against human phosphodiesterases, such as hPDE4, is a vital part of lead optimization to predict and minimize potential off-target-related toxicity. researchgate.netca.gov
Structure-activity relationship (SAR) analysis plays a central role in understanding how chemical modifications to the this compound scaffold or related structures impact biological activity and selectivity. csic.esnih.gov This iterative process of synthesis, testing, and analysis guides the optimization of lead compounds. Advanced computational methods, including computer-aided drug design (CADD), are increasingly integrated with experimental approaches to predict compound properties, optimize binding affinity, and refine lead structures. sigmaaldrich.comnih.gov
While not exclusively tied to this compound, the broader context of antiparasitic drug discovery, including efforts within consortia like PDE4NPD, highlights the increasing reliance on high-throughput screening (HTS) and ultra-HTS to rapidly screen vast compound libraries. nih.govresearchgate.net The future of these methodologies is also moving towards "digital chemistry," which integrates computational power, large datasets, and automation to accelerate the discovery and optimization process.
The research on this compound has generated specific data regarding its potency and selectivity:
| Compound | Target | Assay Type | Value | Reference |
| This compound | TbrPDEB1 | Ki | 0.1 µM | researchgate.netca.gov |
| This compound | hPDE4 | Ki | 1.9 µM | researchgate.netca.gov |
| This compound | T. brucei | IC50 | 6.3 µM | researchgate.netca.gov |
| NPD-008 | TbrPDEB1 | Ki | 100 nM (0.1 µM) | csic.es |
| NPD-008 | T. brucei | IC50 | 5.5 µM | csic.es |
Contribution to the Broader Field of Antiparasitic Drug Discovery Research
The research conducted on this compound and its activity against TbrPDEB1 has made valuable contributions to the broader field of antiparasitic drug discovery, particularly in the context of neglected tropical diseases (NTDs) like Human African Trypanosomiasis. researchgate.netca.govcsic.esresearchgate.net By validating TbrPDEB1 as a druggable target and demonstrating that small molecules can effectively inhibit its activity, this work has reinforced the potential of targeting parasitic phosphodiesterases for therapeutic intervention. researchgate.netca.govresearchgate.net
The use of an existing scaffold, the tetrahydrophthalazinone core, initially explored for human PDE inhibition, as a starting point for discovering antiparasitic agents highlights the value of repurposing or redesigning known chemical space for new therapeutic applications. researchgate.netca.gov This approach can potentially accelerate the early stages of drug discovery by leveraging existing knowledge about the scaffold's properties and synthesis.
Furthermore, the detailed structure-activity relationship information generated during the optimization efforts around the this compound scaffold provides a valuable knowledge base for the rational design of future parasite-specific PDE inhibitors. csic.es Understanding which structural features are critical for potency against TbrPDEB1 and selectivity over human PDEs is essential for developing safer and more effective treatments.
The research on this compound is also situated within larger collaborative efforts focused on NTDs, such as the PDE4NPD consortium. researchgate.net This consortium specifically targets parasitic phosphodiesterases for the development of novel treatments for diseases including sleeping sickness, leishmaniasis, Chagas disease, and schistosomiasis. researchgate.net Such collaborative initiatives are crucial for pooling resources, expertise, and compound libraries to tackle the significant challenges associated with discovering drugs for neglected diseases.
Investigation of Cross-Reactivity with Other Biological Systems for Mechanistic Insights
A critical aspect of the research involving this compound has been the evaluation of its cross-reactivity, specifically its activity against human phosphodiesterases, most notably hPDE4. researchgate.netca.gov While this compound demonstrated some selectivity for TbrPDEB1 over hPDE4, the observed off-target activity is a key consideration in drug development, as activity against human PDEs can lead to undesirable side effects. researchgate.netca.gov
Investigating this cross-reactivity provides valuable mechanistic insights. By comparing the binding modes of this compound in TbrPDEB1 (from the co-crystal structure) with its interactions (or lack thereof) with human PDE4, researchers can identify the structural differences between the parasitic and human enzymes that contribute to selectivity. researchgate.netca.gov Understanding these differences at a molecular level is fundamental for designing modified compounds with improved specificity for the parasitic target, thereby minimizing potential interactions with human biological systems.
Although the primary focus for this compound's cross-reactivity analysis has been on human PDEs due to their relevance as off-targets, the general principle of investigating a compound's interactions with various biological systems is crucial for a comprehensive understanding of its mechanism of action and potential effects. Studies on cross-reactivity in other biological contexts, such as antibody binding to different protein motifs or the reactivity of chemical compounds with various biomolecules, provide broader examples of how such investigations yield mechanistic insights into molecular interactions and biological processes. ufz.de For this compound, the detailed analysis of its interaction with TbrPDEB1, informed by its co-crystal structure, serves as a foundation for understanding the molecular basis of its activity and selectivity, guiding future efforts to design more targeted therapies.
Q & A
Basic Research Questions
Q. How to formulate a testable hypothesis for studying NPD-039’s pharmacological mechanism?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis. For example:
- Feasibility: Ensure access to this compound analogs and validated assay systems.
- Novelty: Identify gaps in existing literature (e.g., unresolved signaling pathways).
- Ethical: Adhere to preclinical guidelines for animal/cell-based studies .
- Structure the hypothesis to compare this compound’s efficacy against a control compound, specifying dependent variables (e.g., IC50 values) and independent variables (e.g., dosage gradients) .
Q. What experimental design principles ensure reproducibility in this compound efficacy studies?
- Methodological Answer :
- Include positive and negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
- Use randomization to mitigate bias in sample treatment groups.
- Document protocols in detail (e.g., incubation times, solvent concentrations) to meet NIH preclinical reporting standards .
- Example table for experimental parameters:
| Parameter | Description | Rationale |
|---|---|---|
| Dosage range | 0.1–100 µM | Covers EC50/IC50 estimation |
| Replicates | n=6 per group | Reduces Type I/II error |
| Assay duration | 24–72 hours | Captures time-dependent effects |
Q. How to conduct a systematic literature review to contextualize this compound’s therapeutic potential?
- Methodological Answer :
- Use Boolean search terms (e.g., “this compound” AND “kinase inhibition” NOT “clinical trial”) across PubMed, Scopus, and preprint repositories.
- Organize findings into thematic categories (e.g., structural analogs, target pathways) and assess study quality using PRISMA criteria (e.g., sample size, statistical rigor) .
- Create an annotated bibliography highlighting contradictions (e.g., conflicting IC50 values across studies) for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported binding affinities across studies?
- Methodological Answer :
- Apply principal contradiction analysis: Identify the dominant factor (e.g., assay temperature, buffer pH) influencing discrepancies .
- Validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
- Statistically compare datasets using Bland-Altman plots or Deming regression to quantify systematic biases .
- Example workflow:
Data Collection → Normalization → Cross-Method Validation → Contradiction Resolution
Q. What strategies optimize this compound’s in vitro to in vivo translation?
- Methodological Answer :
- Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability, incorporating parameters like logP, protein binding, and metabolic stability.
- Address interspecies variability by testing in multiple model organisms (e.g., murine vs. zebrafish).
- Apply factorial design to isolate confounding variables (e.g., diet, circadian rhythm) .
- Reference: .
Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using network pharmacology tools (e.g., Cytoscape).
- Identify hub nodes in interaction networks to prioritize target pathways.
- Validate computationally predicted off-target effects via siRNA knockdown or CRISPR-Cas9 screens .
- Reference: .
Methodological Guidelines
- Data Analysis : Use Shapiro-Wilk tests for normality checks before applying parametric tests (e.g., ANOVA). For non-normal data, employ Mann-Whitney U or Kruskal-Wallis tests .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for human-derived samples or animal ethics committees for preclinical studies .
- Reporting Standards : Follow ARRIVE guidelines for animal studies and CONSORT for experimental replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
